![molecular formula C20H19N3O3 B7433152 Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433152.png)
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate, also known as EPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPM is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has also been shown to inhibit the activity of other enzymes, including dihydrofolate reductase and ribonucleotide reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to a decrease in cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate in lab experiments is its ability to inhibit the activity of enzymes involved in cell growth and division. This makes it a promising candidate for use in the development of new cancer treatments and other disease therapies.
However, there are also some limitations to using Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have some toxicity in animal models, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate. One area of research is to further investigate its potential as a cancer treatment. This could involve testing its efficacy in animal models of cancer, as well as exploring its potential use in combination with other cancer treatments.
Another area of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This could involve testing its neuroprotective effects in animal models, as well as exploring its potential use in combination with other therapies.
Overall, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate is a promising compound that has the potential to be used in a range of scientific research settings. While there are some limitations to its use, ongoing research is likely to uncover new applications and potential therapeutic uses for this compound.
Synthesis Methods
The synthesis of Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate involves a multi-step process that begins with the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-phenoxyphenyl)acrylate. This intermediate is then reacted with guanidine to form ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro, and further research is underway to determine its potential as a cancer treatment.
In addition to its potential as a cancer treatment, Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has also been studied for its potential as a treatment for other diseases, including Alzheimer's disease and Parkinson's disease. Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases.
properties
IUPAC Name |
ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-20(24)19-21-12-11-18(23-19)22-14-15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-13H,2,14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCFDPVXYYEZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate |
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